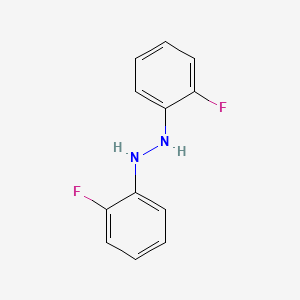

1,2-Bis(2-fluorophenyl)hydrazine

CAS No.: 454-21-7

Cat. No.: VC15772875

Molecular Formula: C12H10F2N2

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 454-21-7 |

|---|---|

| Molecular Formula | C12H10F2N2 |

| Molecular Weight | 220.22 g/mol |

| IUPAC Name | 1,2-bis(2-fluorophenyl)hydrazine |

| Standard InChI | InChI=1S/C12H10F2N2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8,15-16H |

| Standard InChI Key | XGWQCATYWCYFFM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)NNC2=CC=CC=C2F)F |

Introduction

Synthesis and Manufacturing

The synthesis of 1,2-Bis(2-fluorophenyl)hydrazine typically proceeds via a two-step route involving the formation of an intermediate azobenzene derivative followed by reduction. A representative procedure, as described in the literature , involves:

-

Azobenzene Formation:

Nitrosobenzene reacts with 2-fluoroaniline in glacial acetic acid and ethanol at 40°C for 12 hours, yielding the corresponding azobenzene derivative. This step exploits the electrophilic nature of nitroso compounds, which undergo condensation with aromatic amines. -

Catalytic Hydrogenation:

The azobenzene intermediate is reduced using hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. Pyridine is added as a catalyst poison to prevent over-reduction. The reaction proceeds quantitatively under mild conditions, affording 1,2-Bis(2-fluorophenyl)hydrazine as a light yellow oil with a yield of 55% .

This method ensures high regioselectivity and avoids the formation of byproducts commonly associated with traditional hydrazine syntheses.

Spectroscopic Characterization

Experimental data from nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy provide critical insights into the compound’s structure and electronic environment.

Infrared (IR) Spectroscopy

Chemical Properties and Reactivity

The electronic effects of the fluorine substituents profoundly influence the compound’s reactivity:

-

Acidity of NH Protons: The electron-withdrawing fluorine atoms increase the acidity of the hydrazine NH protons, making them susceptible to deprotonation or participation in hydrogen bonding.

-

Oxidative Sensitivity: Like most hydrazines, 1,2-Bis(2-fluorophenyl)hydrazine is prone to oxidation, forming the corresponding azobenzene derivative under aerobic conditions. This reactivity is exploited in redox-switchable systems .

-

Coordination Chemistry: The NH groups can act as donors in metal complexes, potentially forming chelates with transition metals such as palladium or copper.

Applications and Research Implications

1,2-Bis(2-fluorophenyl)hydrazine holds promise in several areas:

-

Organic Synthesis: As a building block for heterocycles like pyrazoles and triazoles, which are prevalent in pharmaceuticals.

-

Materials Science: Fluorinated hydrazines can serve as precursors for conductive polymers or liquid crystals, where fluorine enhances thermal stability and dielectric properties.

-

Catalysis: The compound’s ability to act as a ligand may improve the efficiency of cross-coupling reactions in homogeneous catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume